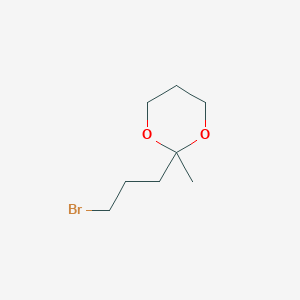

2-(3-Bromopropyl)-2-methyl-1,3-dioxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions with alkyl halides . For instance, the catalytic protodeboronation of pinacol boronic esters has been reported .Molecular Structure Analysis

The molecular structure of similar compounds involves a dioxolane ring with a bromopropyl group attached . The exact structure of “2-(3-Bromopropyl)-2-methyl-1,3-dioxane” would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis

The chemical reactions involving similar compounds often include elimination reactions . These reactions involve the formation of a new C–C π bond and the breaking of two single bonds to carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a liquid state at 20 degrees Celsius, a refractive index of around 1.478, and a boiling point of around 88°C/10mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis of Azaisonucleosides : The Michael reaction of 2,2-pentamethylene-5-nitro-1,3-dioxane with methyl 2-bromoacrylate yielded α-bromo-γ-nitroester, which was transformed into various 5,5-bis(hydroxymethyl)pyrrolidine analogues of nucleosides, highlighting the use of similar dioxane compounds in nucleoside analog synthesis (Mironiuk-Puchalska et al., 2002).

Chemical Property Estimation : Aspen Plus software was utilized to estimate the properties of an intermediate product similar to 2-methyl-1,3-dioxane and simulate its separation process from a low concentration broth, emphasizing the relevance of computational tools in the study and application of such compounds (Fang Yun-jin, 2007).

Renewable Fuel Additives : Research indicated that compounds like 2,3-butanediol could be dehydrated to form a complex mixture of dioxolanes, which exhibited high anti-knock properties and substantial net heat of combustion, marking their potential as sustainable gasoline blending components or industrial solvents (Harvey et al., 2016).

Bromination in Organic Synthesis : The bromination of 1-arylethanones and related compounds in dioxane resulted in the creation of 2,2-dibromo-l-arylethanones, underlining the role of dioxane compounds in facilitating halogenation reactions in organic synthesis (Terent’ev et al., 2006).

Peptide Analogue Synthesis : The Grignard reagents of 2-(2-bromoethyl)-1,3-dioxane and 2-(2-bromoethyl)-1,3-dioxolane were used in the synthesis of ketone adducts, serving as intermediates in the creation of ketomethylene analogues of peptides, showcasing the application of dioxane derivatives in the synthesis of bioactive molecules (Johnson & Miller, 2009).

Structure and Spectral Analysis : Studies focused on the microwave spectrum and structural parameters of 2-methyl-1,3-dioxane, providing insight into the molecular structure and behavior of such compounds, valuable in the fields of material science and molecular engineering (Mamleev et al., 2007).

Synthesis of Polyketides : Research on the transformation of bromopropyl-dioxane derivatives into valuable intermediates for the synthesis of natural compounds with antitumor activity highlighted the role of dioxane compounds in the synthesis of medically significant molecules (Shklyaruck, 2015).

Conformational Analysis : Structural and conformational analyses of various 1,3-dioxane derivatives provided insights into their molecular dynamics, essential for understanding their chemical behavior and potential applications in various scientific fields (Khazhiev et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-bromopropyl)-2-methyl-1,3-dioxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-8(4-2-5-9)10-6-3-7-11-8/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCCSJCLVVSSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCCO1)CCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2624637.png)

![1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2624640.png)

![1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2624643.png)